molecular formula C15H10F4O3 B6410165 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid CAS No. 1261984-53-5

3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid

Cat. No.: B6410165
CAS No.: 1261984-53-5
M. Wt: 314.23 g/mol
InChI Key: CGUMLVXHQSIHFH-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, along with a methoxy group on the benzoic acid structure

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-11-5-9(4-10(6-11)14(20)21)8-2-3-13(16)12(7-8)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUMLVXHQSIHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691859
Record name 4'-Fluoro-5-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-53-5
Record name 4'-Fluoro-5-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The starting material, 4-fluoro-3-trifluoromethylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.

    Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce a methoxy group.

    Carboxylation: The resulting intermediate undergoes carboxylation to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and minimizing costs. Advanced techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The fluoro and trifluoromethyl groups are generally resistant to reduction, but the benzoic acid moiety can be reduced to a benzyl alcohol under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to its overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-trifluoromethylbenzoic acid
  • 3-Methoxybenzoic acid
  • 4-Fluoro-3-methoxybenzoic acid

Comparison

3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid is unique due to the combination of fluoro, trifluoromethyl, and methoxy groups on the benzoic acid structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, which are not observed in the individual similar compounds.

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